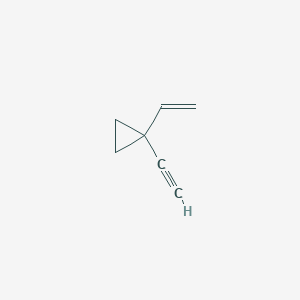

Cyclopropane, 1-ethynyl-1-ethenyl-

Description

Context and Significance within Cyclopropane (B1198618) and Unsaturated Hydrocarbon Chemistry

Cyclopropane, 1-ethynyl-1-ethenyl-, also known as 1-ethenyl-1-ethynylcyclopropane, belongs to a class of highly strained organic compounds. The cyclopropane ring, with its characteristic C-C-C bond angles of 60°, possesses significant ring strain, leading to unique chemical properties and reactivity. The carbon-carbon bonds in cyclopropane are often described as "bent" or "banana" bonds, having a higher p-character than typical alkane C-C bonds. This imparts some alkene-like character to the ring, making it susceptible to ring-opening reactions.

The introduction of two unsaturated substituents—an ethynyl (B1212043) (alkyne) group and an ethenyl (vinyl) group—geminally on the same carbon atom of the cyclopropane ring further amplifies the molecule's chemical complexity and potential. Vinylcyclopropanes are well-known precursors in a variety of synthetic transformations, most notably the vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced ring expansion. wikipedia.org This reaction provides a powerful tool for the construction of five-membered rings, which are common motifs in natural products and other biologically active molecules. nih.gov

Furthermore, vinylcyclopropanes can participate in various transition-metal-catalyzed cycloaddition reactions, acting as three-carbon or five-carbon synthons to build larger carbocyclic frameworks. researchgate.netpku.edu.cn The presence of the additional ethynyl group in cyclopropane, 1-ethynyl-1-ethenyl- suggests the potential for even more diverse reactivity, including participation in cycloadditions, polymerizations, and other transformations involving the triple bond.

Unique Structural Features and Electronic Interactions of Geminal Unsaturated Substituents on a Cyclopropane Ring

The geminal arrangement of an ethynyl and an ethenyl group on a cyclopropane ring in 1-ethynyl-1-ethenylcyclopropane gives rise to a unique set of structural and electronic features. The sp-hybridized carbons of the ethynyl group and the sp2-hybridized carbons of the ethenyl group, directly attached to the sp3-hybridized carbon of the cyclopropane ring, create a fascinating juxtaposition of electronic systems.

Structural Parameters:

| Parameter | Predicted Value Range |

| C(ring)-C(ring) bond length | 1.49 - 1.52 Å |

| C(ring)-C(vinyl) bond length | 1.47 - 1.50 Å |

| C(ring)-C(ethynyl) bond length | 1.44 - 1.47 Å |

| C≡C bond length | ~1.20 Å |

| C=C bond length | ~1.34 Å |

| C(ring)-C(subst)-C(subst) angle | ~115 - 118° |

Note: These values are estimations based on computational models and data from analogous structures.

Electronic Interactions:

The interaction between the vinyl and ethynyl groups can be complex. They can act as competing or cooperating electron-withdrawing or -donating groups depending on the reaction conditions. For instance, the vinyl group can engage in conjugation with the cyclopropane ring, which in turn can affect the electronic nature of the geminal ethynyl group. These interactions can be studied using computational methods to map the molecular orbitals and electron density.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-1-ethynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-7(4-2)5-6-7/h1,4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVGPCXTPUBRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147447 | |

| Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105961-74-8 | |

| Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105961748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of Cyclopropane, 1 Ethynyl 1 Ethenyl

Fundamental Cyclopropanation Mechanisms

The synthesis of the 1-ethynyl-1-vinylcyclopropane framework can be achieved through various cyclopropanation strategies. The specific mechanism of ring formation is highly dependent on the chosen reagents and reaction conditions.

Concerted vs. Stepwise Addition Processes

The formation of the cyclopropane (B1198618) ring can proceed through either a concerted or a stepwise mechanism. In a concerted pathway , the two new carbon-carbon single bonds forming the cyclopropane ring are established simultaneously. Such a mechanism is often observed in reactions involving carbenes or carbenoids. For instance, the cyclopropanation of an appropriate 1,3-enyne precursor with a carbene source can be envisioned to proceed in a concerted fashion. Theoretical studies on similar cycloaddition reactions, such as the reaction of nitrone with ethene, suggest that concerted pathways are often energetically favored over stepwise alternatives. nih.gov

Conversely, a stepwise mechanism involves the formation of an intermediate before the final ring closure. This intermediate could be a diradical, a zwitterion, or another reactive species. nih.gov For example, computational studies on the cycloaddition of cyclopentyne (B14760497) with ethene have shown that a diradical pathway can be competitive with or even favored over a concerted mechanism, depending on the theoretical model used. researchgate.net In the context of forming 1-ethynyl-1-vinylcyclopropane, a stepwise process might involve the initial addition of a reactive species to one of the unsaturated groups of a precursor molecule, followed by an intramolecular ring-closing step. The distinction between these pathways is crucial as it directly influences the stereochemical outcome of the reaction.

Stereospecificity and Stereoselectivity in Cyclopropane Formation

A key indicator of a concerted mechanism is the observation of stereospecificity , where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For example, the cyclopropanation of a cis-alkene via a concerted addition will yield a cis-substituted cyclopropane, while the corresponding trans-alkene will produce a trans-substituted cyclopropane. masterorganicchemistry.com This principle is well-established in Simmons-Smith cyclopropanations and reactions involving dihalocarbenes. masterorganicchemistry.com

In the synthesis of a chiral derivative of 1-ethynyl-1-vinylcyclopropane, achieving high stereoselectivity (the preferential formation of one stereoisomer over others) is a significant synthetic challenge. The choice of catalyst, particularly in metal-catalyzed reactions, plays a pivotal role. Chiral ligands coordinated to the metal center can create a chiral environment that directs the approach of the carbene or carbenoid to the precursor, leading to the formation of one enantiomer in excess.

Role of Reactive Intermediates (e.g., Carbenes, Carbenoids, Radical Cations, Carbanions)

A variety of reactive intermediates can be harnessed to construct the 1-ethynyl-1-vinylcyclopropane core.

Carbenes and Carbenoids: Carbenes are neutral species containing a divalent carbon atom. Their high reactivity allows them to readily add to double bonds to form cyclopropanes. masterorganicchemistry.com In many synthetic applications, carbenoids, which are metal-bound carbenes, are used to temper the reactivity and enhance the selectivity of the cyclopropanation. masterorganicchemistry.com Ruthenium vinyl carbene intermediates, for example, are key species in enyne metathesis reactions which can be utilized to form related diene systems. nih.gov The reaction of a suitable diene with a source of ethynylcarbene or its synthetic equivalent would be a direct, albeit challenging, route to 1-ethynyl-1-vinylcyclopropane.

Radical Cations: In certain contexts, radical cations can serve as intermediates. For instance, the vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement can be initiated by a single electron transfer (SET) to form a radical anion, which then undergoes ring opening and closing. nih.govnih.govox.ac.uk While this is a rearrangement of a pre-formed vinylcyclopropane, it highlights the accessibility of radical pathways.

Carbanions: Anionic routes to cyclopropanes are also well-established. These typically involve an intramolecular nucleophilic substitution, where a carbanion displaces a leaving group to form the three-membered ring. This is often referred to as a Michael-initiated ring closure.

Reactivity Profile of the Cyclopropane Ring with Unsaturated Substituents

The presence of the ethynyl (B1212043) and vinyl groups on the cyclopropane ring significantly influences its reactivity. These unsaturated substituents can participate in a variety of transformations, often in concert with the strained three-membered ring.

Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when activated by adjacent functional groups. nih.gov

Under acidic conditions, 1-ethynyl-1-vinylcyclopropane can undergo fascinating ring expansion reactions, leading to the formation of four- or five-membered rings.

C3→C4 Transformations: The expansion of a cyclopropane ring to a cyclobutane (B1203170) ring is a less common but synthetically valuable transformation. For related systems, such as alkylidenecyclopropane acylsilanes, Lewis acid-catalyzed cycloisomerization has been shown to produce bicyclic systems containing a cyclobutane ring. nih.gov This process involves a tandem Prins addition, ring expansion, and a 1,2-silyl shift. nih.gov In the case of 1-ethynyl-1-vinylcyclopropane, protonation of the vinyl or ethynyl group could initiate a similar cascade, leading to a cyclobutyl cation that is then trapped, resulting in a substituted cyclobutane derivative.

C3→C5 Transformations: The rearrangement of vinylcyclopropanes to cyclopentenes is a well-documented and synthetically powerful reaction. wikipedia.org This transformation can be initiated thermally, photochemically, or, as is relevant here, by acid catalysis. The mechanism can be viewed as a nih.govwikipedia.org-sigmatropic shift, though it often proceeds through a stepwise pathway involving a diradical or zwitterionic intermediate. wikipedia.orgnih.gov For 1-ethynyl-1-vinylcyclopropane, protonation of the triple bond could lead to a vinyl cation, which is then attacked by the vinyl group in a 5-endo-dig cyclization. Alternatively, protonation of the double bond could lead to a cyclopropylcarbinyl cation, which is known to undergo rapid rearrangement. This could lead to a homoallylic cation that then cyclizes to form a five-membered ring. The vinylcyclopropane-cyclopentene rearrangement has been utilized in the total synthesis of numerous complex natural products. wikipedia.orgnih.gov An iridium-catalyzed hydrogen borrowing reaction has also been shown to embed a vinylcyclopropane rearrangement to form substituted cyclopentanes. nih.govnih.govox.ac.ukresearchgate.net

The following table summarizes the general transformations:

| Starting Material Class | Reaction Type | Product Class | Key Intermediates |

| Vinylcyclopropanes | Acid-Induced Ring Expansion | Cyclopentenes | Cyclopropylcarbinyl cation, Homoallylic cation |

| Alkylidenecyclopropanes | Lewis Acid-Catalyzed Cycloisomerization | Cyclobutanes | Cationic intermediates |

Cycloaddition Reactions (e.g., [3+2], [3+4] Annulations)

Vinylcyclopropanes (VCPs) are versatile synthons in transition-metal-catalyzed cycloaddition reactions, where they can act as three-carbon ([3+x]) or five-carbon ([5+x]) components. pku.edu.cnwikipedia.org The substitution pattern on the VCP has a profound impact on the reaction's regioselectivity and the type of cycloaddition observed. pku.edu.cn For Cyclopropane, 1-ethynyl-1-ethenyl-, the presence of two unsaturated groups directly attached to the cyclopropane ring offers multiple sites for cycloaddition, making it a highly reactive and versatile substrate.

[3+2] Cycloadditions: Rhodium catalysts are particularly effective in promoting [3+2] cycloadditions of VCPs. In these reactions, the vinylcyclopropane moiety functions as a three-carbon synthon. For instance, the intramolecular reaction of certain ene-VCPs catalyzed by a cationic rhodium-bidentate phosphine (B1218219) complex yields bicyclo[4.3.0]nonane systems (containing a cyclopentane (B165970) ring) instead of the expected [5+2] adducts. pku.edu.cn The proposed mechanism involves oxidative addition of the rhodium(I) catalyst to a C-C bond of the cyclopropane ring, forming a rhodacyclobutane intermediate, which then undergoes insertion and reductive elimination. pku.edu.cn Our group has also developed an asymmetric Rh(I)-catalyzed [3+2] cycloaddition of 1-yne-VCPs. pku.edu.cn

[5+2] and [5+1] Cycloadditions: The [5+2] cycloaddition between a VCP and an alkyne or alkene is a powerful method for constructing seven-membered rings and is frequently catalyzed by transition metals like rhodium. wikipedia.org While thermal [5+2] cycloadditions are rare, metal catalysis makes the process highly efficient. wikipedia.org The regioselectivity is often controlled by the substituents on the VCP. Furthermore, cobalt-catalyzed reductive [5+1] cycloadditions between a VCP and a vinylidene (generated from a 1,1-dichloroalkene) have been reported to yield methylenecyclohexenes. nih.govnih.gov This reaction is proposed to proceed via a cobaltacyclobutane intermediate formed from a [2+2] cycloaddition between the cobalt vinylidene and the vinyl group of the VCP. nih.gov

Table 2: Cycloaddition Reactions of Vinylcyclopropane (VCP) Derivatives

| Cycloaddition Type | VCP Acts As | Partner | Catalyst | Product Ring System | Reference |

|---|---|---|---|---|---|

| [3+2] | 3-Carbon Synthon | Alkene (intramolecular) | [Rh(CO)₂Cl]₂ / dppm | Bicyclo[4.3.0]nonane | pku.edu.cn |

| [5+2] | 5-Carbon Synthon | Alkyne/Alkene | Rhodium, Ruthenium, etc. | Cycloheptene/diene | wikipedia.org |

| [5+1] | 5-Carbon Synthon | Vinylidene | Cobalt | Methylenecyclohexene | nih.govnih.gov |

Isomerization and Rearrangement Pathways

Valence isomerizations are constitutional isomers that can interconvert through pericyclic reactions. The vinylcyclopropane-cyclopentene rearrangement is a prime example of a valence isomerization. wikipedia.org This process involves the reorganization of sigma and pi electrons, leading to a new structural arrangement. For Cyclopropane, 1-ethynyl-1-ethenyl-, the rearrangement to a 3-ethynyl-3-ethenylcyclopentene is its principal thermal valence isomerization.

A related and conceptually similar process is the divinylcyclopropane-cycloheptadiene rearrangement. wikipedia.org This transformation, which is a type of Cope rearrangement, involves the isomerization of a 1,2-divinylcyclopropane into a cycloheptadiene. wikipedia.org The reaction is driven by the significant release of ring strain from the three-membered ring. wikipedia.org Although Cyclopropane, 1-ethynyl-1-ethenyl- is not a divinylcyclopropane, the principles governing these rearrangements are closely related, highlighting the propensity of strained rings bearing unsaturated substituents to undergo thermally or photochemically induced valence isomerizations.

The nature and position of substituents on the vinylcyclopropane skeleton exert profound control over the course and outcome of rearrangement reactions. wikipedia.org In the case of Cyclopropane, 1-ethynyl-1-ethenyl-, the geminal ethynyl and vinyl groups at the C1 position are powerful directing groups. These unsaturated substituents can influence the reaction in several ways:

Stabilization of Intermediates: In a stepwise diradical mechanism, the ethynyl and vinyl groups can stabilize the radical centers through resonance, thereby lowering the activation energy of the rearrangement compared to an unsubstituted vinylcyclopropane.

Altering Reaction Pathways: The presence of multiple reactive sites (two double bonds, one triple bond, and the cyclopropane ring) can open up alternative reaction pathways. For instance, computational studies on 1-ethynyl-2-methylcyclopropane suggest that the reaction can proceed via conversion to bicyclo[3.1.0]hexene intermediates rather than a direct cyclopentene formation. nih.gov

Controlling Stereochemistry: As demonstrated in studies of other substituted vinylcyclopropanes, substituents dictate the conformational preferences of the transition states, thereby influencing the stereochemical outcome of the rearrangement. capes.gov.br For example, the thermal rearrangement of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane shows a preference for a suprafacial, retention pathway, but a minor antarafacial, retention pathway is also observed, with the ratio being highly dependent on the system's ability to adopt specific diradical conformations. capes.gov.br

The interplay of the electronic and steric effects of the ethynyl and vinyl groups in Cyclopropane, 1-ethynyl-1-ethenyl- would thus be expected to lead to complex and potentially controllable rearrangement behavior, offering pathways to specifically substituted cyclopentene derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques, NOE Experiments)

Detailed experimental NMR data for Cyclopropane (B1198618), 1-ethynyl-1-ethenyl- is not currently available in peer-reviewed literature. However, based on known chemical shifts and coupling constants for similar structural motifs, a hypothetical spectrum can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the distinct chemical environments of the protons. The vinyl group protons (-CH=CH₂) would likely appear as a characteristic AMX spin system, with the geminal protons (CH₂) showing a small coupling constant and the vicinal protons exhibiting typical cis and trans couplings to the vinyl methine proton (-CH=). The ethynyl (B1212043) proton (-C≡CH) would present as a sharp singlet, typically in the range of 2.0-3.0 ppm. The cyclopropyl (B3062369) protons would reside in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, and would likely exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon framework. The quaternary cyclopropyl carbon, bonded to the vinyl and ethynyl groups, would be significantly deshielded. The cyclopropyl methylene (B1212753) carbons would appear at high field. The sp² carbons of the vinyl group and the sp carbons of the ethynyl group would resonate in their characteristic downfield regions.

2D-NMR Techniques: To definitively assign the proton and carbon signals, a suite of 2D-NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to trace the connectivity within the vinyl and cyclopropyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which would be crucial for establishing the connectivity between the cyclopropyl ring, the vinyl group, and the ethynyl group through the quaternary carbon.

NOE (Nuclear Overhauser Effect) Experiments: NOESY or ROESY experiments would provide information about the through-space proximity of protons, which would be vital for determining the preferred conformation of the vinyl and ethynyl substituents relative to the cyclopropane ring.

A summary of predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethynyl C-H | 2.0 - 3.0 (s) | 65 - 90 |

| Ethynyl C | - | 65 - 90 |

| Vinyl C-H | 5.0 - 6.0 (m) | 110 - 140 |

| Vinyl CH₂ | 4.8 - 5.5 (m) | 110 - 140 |

| Cyclopropyl C (quaternary) | - | 20 - 40 |

| Cyclopropyl CH₂ | 0.5 - 1.5 (m) | 5 - 20 |

Infrared (IR) Spectroscopy

The infrared spectrum of Cyclopropane, 1-ethynyl-1-ethenyl- would exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration would appear as a weak to medium intensity band in the region of 2100-2150 cm⁻¹. The vinyl group would be identified by its =C-H stretching vibrations above 3000 cm⁻¹, a C=C stretching vibration around 1640 cm⁻¹, and out-of-plane =C-H bending vibrations (wagging) in the 900-1000 cm⁻¹ region. The cyclopropyl C-H stretching vibrations are expected to occur at slightly higher wavenumbers than typical alkane C-H stretches, often above 3000 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Ethynyl ≡C-H Stretch | ~3300 |

| Ethynyl C≡C Stretch | 2100 - 2150 |

| Vinyl =C-H Stretch | >3000 |

| Vinyl C=C Stretch | ~1640 |

| Cyclopropyl C-H Stretch | >3000 |

Mass Spectrometry (MS)

In a mass spectrum, Cyclopropane, 1-ethynyl-1-ethenyl- (molar mass: 92.14 g/mol ) would show a molecular ion peak (M⁺) at m/z 92. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for vinylcyclopropanes can include ring-opening reactions. The loss of an ethynyl radical (•C≡CH, 25 u) or a vinyl radical (•CH=CH₂, 27 u) would be plausible fragmentation steps. Rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, could also influence the fragmentation pattern under electron impact ionization. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Microwave Spectroscopy and Gas-Phase Conformation Studies

While no specific microwave spectroscopy studies on Cyclopropane, 1-ethynyl-1-ethenyl- have been reported, this technique would be highly valuable for determining its precise gas-phase structure and conformational preferences. For related cyclopropane derivatives, microwave spectroscopy has been instrumental in elucidating bond lengths, bond angles, and the rotational constants, which in turn define the molecule's moments of inertia.

For Cyclopropane, 1-ethynyl-1-ethenyl-, a key question would be the relative orientation of the vinyl and ethynyl groups. These groups could adopt different conformations due to rotation around the single bonds connecting them to the cyclopropane ring. Microwave spectroscopy, potentially combined with computational chemistry, could determine the most stable conformer(s) in the gas phase and the energy barriers between them. Such studies on similar molecules have often revealed a preference for specific gauche or anti conformations.

Computational Chemistry and Theoretical Studies of Cyclopropane, 1 Ethynyl 1 Ethenyl

Electronic Structure and Bonding Analysis

Strain Energy Calculations within the Cyclopropane (B1198618) Ring

The three-membered ring of cyclopropane inherently possesses significant angle and torsional strain due to the deviation of its C-C-C bond angles from the ideal sp³ hybridization angle. The strain energy of the parent cyclopropane is a well-established benchmark. For substituted cyclopropanes like 1-ethynyl-1-vinylcyclopropane, this strain energy is modulated by the electronic nature of the substituents.

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | Various | ~27.5 | researchgate.net |

| Vinylcyclopropane (B126155) (s-trans conformer) | DFT B3LYP | Data not available in search results | researchgate.net |

| Vinylcyclopropane (gauche conformer) | DFT B3LYP | Higher in energy than s-trans | researchgate.net |

Delocalization and Conjugation Effects of Ethynyl (B1212043) and Ethenyl Moieties

The presence of both an ethynyl (alkyne) and an ethenyl (vinyl) group attached to the same carbon atom of the cyclopropane ring introduces significant electronic delocalization and conjugation. The π-systems of the double and triple bonds can interact with the "bent" bonds of the cyclopropane ring, which possess some π-character. This interaction can lead to a stabilization of the molecule.

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, are used to probe these delocalization effects. These calculations can quantify the extent of electron density sharing between the cyclopropane ring and the unsaturated substituents. The conjugation between the vinyl and ethynyl groups themselves, forming a conjugated enyne system, is also a critical feature of the molecule's electronic structure. This extended conjugation influences the molecule's spectroscopic properties and its reactivity in pericyclic reactions.

Analysis of Molecular Orbitals and Hyperconjugative Interactions

The molecular orbitals (MOs) of Cyclopropane, 1-ethynyl-1-ethenyl- are a key to understanding its chemical behavior. Computational chemistry allows for the visualization and energy calculation of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's behavior in many chemical reactions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. For Cyclopropane, 1-ethynyl-1-ethenyl-, theoretical studies have focused on its participation in various rearrangements and cycloadditions.

Density Functional Theory (DFT) and Semi-Empirical Methods for Pathway Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reaction mechanisms of organic molecules. jiaolei.group Functionals like B3LYP are commonly used to explore potential energy surfaces and identify the most likely reaction pathways. jiaolei.group For larger systems or for preliminary explorations, semi-empirical methods can provide a computationally less expensive alternative.

In the context of 1-ethynyl-1-vinylcyclopropane, these methods can be used to model reactions such as the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. jiaolei.group

Predicting Reactivity and Selectivity via Computational Models

Beyond just elucidating reaction pathways, computational models can predict the reactivity and selectivity of chemical reactions. jiaolei.group For Cyclopropane, 1-ethynyl-1-ethenyl-, this includes predicting the activation energies for different potential reactions and identifying the factors that control stereoselectivity and regioselectivity.

For instance, in transition metal-catalyzed reactions, DFT calculations can be used to model the interaction of the molecule with the catalyst and to understand how the catalyst influences the reaction outcome. jiaolei.group Computational studies on related vinylcyclopropane systems have successfully rationalized experimentally observed selectivities in cycloaddition reactions. jiaolei.group These models can predict how substituents on the cyclopropane ring or the unsaturated moieties will affect the energetics of the transition states, thereby influencing the product distribution. bohrium.com

| Reaction Type | Computational Method | Predicted Outcome | Reference |

|---|---|---|---|

| Vinylcyclopropane-cyclopentene rearrangement | DFT | Prediction of activation energies and stereospecificity | nih.govstrath.ac.uk |

| Rh(I)-catalyzed intramolecular [3+2] cycloadditions | DFT | Elucidation of mechanism and stereoselectivity | jiaolei.group |

| DABCO-catalyzed Cloke–Wilson rearrangement | DFT | Analysis of regioselectivity and mechanistic pathways | nih.gov |

Conformational Analysis and Steric Interactions

In the absence of direct computational studies for Cyclopropane, 1-ethynyl-1-ethenyl-, we can infer general principles from the analysis of related substituted cyclopropane systems. The conformational preferences of such molecules are primarily dictated by the interplay between the steric bulk of the substituents and the electronic interactions with the cyclopropane ring.

For Cyclopropane, 1-ethynyl-1-ethenyl-, the key rotational degrees of freedom are around the single bonds connecting the ethynyl and ethenyl (vinyl) groups to the C1 atom of the cyclopropane ring. The relative orientation of these two unsaturated substituents would define the various possible conformers.

Hypothetical Conformational Analysis:

A thorough computational study would typically involve the following steps:

Identification of Potential Conformers: The primary conformers would arise from the rotation of the ethynyl and vinyl groups relative to each other and to the plane of the cyclopropane ring. Key conformers would likely include structures where the substituents are positioned in a syn or anti arrangement with respect to each other.

Geometry Optimization: Using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations, the geometry of each potential conformer would be optimized to find the lowest energy structure for that particular arrangement.

Energy Calculations: The relative energies of these optimized conformers would be calculated to determine the most stable (ground-state) conformation and the energy differences between the various conformers. These energy differences are crucial for understanding the population of each conformer at a given temperature.

Transition State Analysis: To understand the dynamics of interconversion between conformers, computational methods would be used to locate the transition state structures that connect them. The energy of these transition states would provide the rotational barriers, indicating how easily the molecule can switch between different conformations.

Expected Steric Interactions:

The primary steric interactions in Cyclopropane, 1-ethynyl-1-ethenyl- would arise from the close proximity of the hydrogen atoms on the vinyl group and the ethynyl group, as well as their interaction with the hydrogen atoms on the cyclopropane ring.

Vinyl Group Rotation: The rotation of the vinyl group would be hindered by the steric clash between its hydrogen atoms and the ethynyl group on one side and the cyclopropane ring on the other.

Ethynyl Group Rotation: The linear ethynyl group is less sterically demanding than the vinyl group. However, its rotation would still be influenced by the adjacent vinyl substituent.

The interplay of these steric repulsions, along with electronic effects such as hyperconjugation between the substituent π-systems and the Walsh orbitals of the cyclopropane ring, would ultimately determine the preferred conformation.

Data Tables:

Without specific research data, it is not possible to generate accurate data tables for the conformational analysis of Cyclopropane, 1-ethynyl-1-ethenyl-. A hypothetical data table based on a computational study might look like this:

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Key Dihedral Angles (degrees) |

| Syn | 0.00 | 3.5 | C=C-C-C≡C: ~0 |

| Anti | 1.2 | 2.8 | C=C-C-C≡C: ~180 |

| Gauche | 0.8 | - | C=C-C-C≡C: ~60 |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for Cyclopropane, 1-ethynyl-1-ethenyl-.

Further experimental and computational studies are required to elucidate the precise conformational landscape and steric interactions of this intriguing molecule.

Synthetic Applications and Chemical Transformations of Cyclopropane, 1 Ethynyl 1 Ethenyl

Cyclopropane (B1198618), 1-ethynyl-1-ethenyl- as a Versatile Synthetic Building Block

The strained cyclopropane ring, coupled with the unsaturation of the ethynyl (B1212043) and ethenyl groups, makes 1-ethynyl-1-vinylcyclopropane a highly reactive and versatile intermediate in the synthesis of more complex molecules. ontosight.ai

Role in the Synthesis of Complex Molecular Architectures

The vinylcyclopropane (B126155) moiety is a key participant in the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that forms a cyclopentene (B43876) ring. wikipedia.org This rearrangement can be initiated thermally or photochemically. wikipedia.orgrsc.org While the thermal rearrangement often requires high temperatures, the reaction conditions can be influenced by substituents on the cyclopropane ring. wikipedia.org For instance, the presence of methoxy (B1213986) or dithiane groups can significantly lower the required reaction temperature. wikipedia.org This rearrangement has been a crucial step in the total synthesis of several complex natural products, including aphidicolin (B1665134) and salviasperanol. wikipedia.org

Furthermore, iridium-catalyzed hydrogen borrowing cascades involving vinylcyclopropanes can lead to the formation of substituted, stereodefined cyclopentanes, offering a pathway to complex bicyclic carbon skeletons with high diastereoselectivity. ox.ac.uk

Contribution to Donor-Acceptor Cyclopropane (DAC) Chemistry

Donor-acceptor cyclopropanes (DACs) are valuable C3 synthons in cycloaddition reactions. nih.gov The reactivity of DACs is heavily influenced by the nature of the donor and acceptor groups. nih.gov While traditional DACs often feature an aryl or vinyl donor and a malonate acceptor, newer systems with a single, vinylogous acceptor have been developed. nih.gov These novel DACs can undergo cycloadditions with a variety of substrates, including aldehydes, ketones, and nitriles, to form carbo- and heterocycles. nih.gov

The presence of the vinyl group in 1-ethynyl-1-vinylcyclopropane allows it to act as a donor, and when paired with a suitable acceptor group, it can participate in DAC chemistry. For example, Lewis acid-catalyzed [4+3] cycloaddition reactions of DACs with dienes can produce cycloheptenes and other carbobicycles with excellent stereoselectivity. acs.org

Derivatization and Further Functionalization Strategies

The distinct reactivity of the ethynyl, ethenyl, and cyclopropane moieties allows for selective chemical modifications, enabling the synthesis of a wide range of derivatives.

Chemical Modifications of the Ethynyl Moiety

The terminal alkyne of the ethynyl group is amenable to a variety of transformations. For instance, it can undergo reactions with bromine in the presence of sodium amide. lookchem.com This functionality allows for the introduction of various groups through well-established alkyne chemistry, such as coupling reactions, to extend the carbon skeleton.

Transformations of the Ethenyl Group

The ethenyl (vinyl) group can undergo a variety of addition reactions. One notable transformation is the thiol-ene "click" reaction, a highly efficient method for forming carbon-sulfur bonds. researchgate.net This radical-mediated reaction can be used to introduce thioether functionalities onto the molecule. researchgate.net Additionally, the vinyl group is a key component in the vinylcyclopropane rearrangement, leading to the formation of five-membered rings. wikipedia.org

Introduction of Additional Functionalities onto the Cyclopropane Core

The strained cyclopropane ring can be opened under various conditions, allowing for the introduction of new functional groups. Catalytic enantioselective ring-opening reactions of cyclopropanes provide a powerful method for creating chiral molecules. acs.org These reactions can be applied to donor-acceptor cyclopropanes, as well as those substituted with only donor or acceptor groups. acs.org Furthermore, vinyl epoxides and cyclopropanes can react with arynes in a transition-metal-free cascade process to synthesize functionalized phenanthrenes. acs.org This reaction proceeds through a Diels-Alder reaction, ring-opening aromatization, and an ene reaction. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-ethynyl-1-ethenyl-cyclopropane, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis involves cyclopropanation reactions using carbene insertion or transition-metal catalysis. For example, brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) can undergo substitution or elimination reactions to introduce ethynyl or ethenyl groups . Optimization includes controlling temperature (e.g., low temps for carbene stability), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometry of reagents (e.g., excess alkyne for coupling efficiency). Monitoring via GC-MS or NMR helps identify intermediates like 1,1-dimethylcyclopropene, which may form via elimination .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between structural isomers of cyclopropane derivatives?

- Methodological Answer :

- NMR : Ethynyl protons (sp-hybridized C-H) exhibit distinct downfield shifts (~2.5–3.5 ppm in ) compared to ethenyl protons (~4.5–6.5 ppm). Cyclopropane ring protons show characteristic coupling patterns (e.g., ) due to ring strain .

- IR : Ethynyl C≡C stretches appear at ~2100–2260 cm, while ethenyl C=C stretches are ~1600–1680 cm.

- MS : Fragmentation patterns differ; cyclopropane rings often undergo retro-Diels-Alder cleavage, while ethynyl groups produce stable acetylide ions .

Advanced Research Questions

Q. What challenges arise in parameterizing force fields (e.g., OPLS-AA) for cyclopropane derivatives, and how can quantum mechanics data improve conformational predictions?

- Methodological Answer : Cyclopropane’s angle strain (60° bond angles vs. 109.5° in sp) complicates force field parameterization. Hybrid force matching, combining quantum mechanics (QM) and molecular dynamics (MD), refines bonded parameters (bond angles, dihedrals). For example, QM data from low-energy conformers (e.g., Fig. S1–S6 in ) guide adjustments to angle bending terms. However, discrepancies persist in torsional profiles, requiring iterative validation against experimental crystallographic data (e.g., torsion angles in ).

Q. How do catalytic insertion reactions (e.g., GaCl-mediated) into the cyclopropane ring influence regioselectivity in synthesizing belactosin analogues?

- Methodological Answer : GaCl catalyzes electrophilic activation of cyclopropane, favoring insertion at the most strained C-C bond. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., ethynyl) direct insertion to adjacent positions. Reaction with isocyanides forms γ-lactam precursors for belactosin analogues, confirmed by X-ray analysis of intermediates (e.g., dihedral angles in ). Kinetic studies (e.g., Arrhenius plots) differentiate pathways for mono- vs. di-substituted products .

Q. What structural features of 1-ethynyl-1-ethenyl-cyclopropane derivatives correlate with bioactivity in medicinal chemistry applications?

- Methodological Answer : Ethynyl groups enhance metabolic stability via rigidification, while ethenyl groups improve membrane permeability. Structure-activity relationship (SAR) studies compare derivatives like 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride, where cyclopropane rigidity reduces off-target interactions. Computational docking (e.g., AutoDock Vina) identifies hydrophobic pockets in enzyme targets (e.g., proteases), validated by IC assays .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for cyclopropane ring-opening reactions?

- Methodological Answer : Discrepancies arise from force field limitations in modeling transition states (e.g., angle strain during ring opening). Multi-scale approaches combine QM/MM simulations for bond cleavage steps and MD for solvent effects. Experimental validation via kinetic isotope effects (KIE) or Hammett plots clarifies mechanisms. For example, OPLS-AA underestimates activation energy for GaCl-catalyzed reactions by ~5 kcal/mol, requiring recalibration using high-level DFT (e.g., B3LYP/6-311+G(d,p)) .

Q. What statistical methods are appropriate for analyzing torsion angle variability in cyclopropane derivatives (e.g., 1-(5-bromo-2-chlorophenyl)-cyclopropane)?

- Methodological Answer : Variability in torsion angles (e.g., C6—C1—C2—C3 = −137.5° to 176.2° in ) is analyzed using circular statistics (e.g., von Mises distribution). Principal component analysis (PCA) reduces dimensionality in crystallographic datasets, while bootstrapping assesses confidence intervals for angle distributions. Outliers indicate conformational flexibility or crystal packing effects .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of cyclopropane derivatives given their reactivity and environmental persistence?

- Methodological Answer : Lab-scale synthesis requires inert atmospheres (N/Ar) to prevent explosive decomposition. Waste management includes quenching with aqueous NaHSO to reduce electrophilic intermediates. Environmental impact assessments (EIAs) use biodegradability assays (e.g., OECD 301F) for derivatives like cyclopropylmethyl ketone, which show half-lives >60 days in soil .

Tables for Key Parameters

Table 1 : Key OPLS-AA Force Field Parameters for Cyclopropane Derivatives (Adapted from )

| Parameter | QM Reference Value | OPLS-AA Adjusted Value |

|---|---|---|

| Bond Length (C-C) | 1.51 Å | 1.54 Å |

| Bond Angle (C-C-C) | 60° | 63° |

| Dihedral (H-C-C-H) | 0° | 10° |

Table 2 : Torsion Angles in 1-(5-Bromo-2-chlorophenyl)-cyclopropane (from )

| Torsion Angle | Value (°) |

|---|---|

| C6—C1—C2—C3 | −137.5 |

| C24—C27—C28—C29 | −175.7 |

| C30—C31—C32—C27 | −179.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.